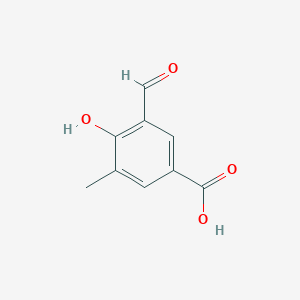

3-Formyl-4-hydroxy-5-methylbenzoic acid

Vue d'ensemble

Description

“3-Formyl-4-hydroxy-5-methylbenzoic acid” is a chemical compound with the CAS Number: 4481-27-0 . It has a molecular weight of 164.16 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H8O4 . It has an average mass of 180.157 Da and a monoisotopic mass of 180.042252 Da .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that a related compound, 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC), is known to undergo a dismutation reaction. This reaction involves the oxidation of FHMPC to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD(+) and reduction of FHMPC to 4-pyridoxic acid with NADH .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a melting point range of 246 - 250 °C . The compound’s molecular weight is 180.16 .Applications De Recherche Scientifique

Synthesis of Schiff-base Ligands

3-Formyl-4-hydroxy-5-methylbenzoic acid has been utilized in the synthesis of Schiff-base ligands through condensation reactions with diamines. These ligands are characterized by various spectroscopic methods, highlighting their potential in coordination chemistry and catalysis applications (Cui Qing-xia, 2006).

Crystal and Molecular Structures

Research into the crystal and molecular structures of derivatives of this compound, such as its methyl ester, provides insights into its use as a synthetic intermediate in the production of natural product analogs like Espintanol. X-ray crystal analysis aids in understanding the compound's structural properties (A. Covarrubias-Zúñiga et al., 2002).

Stability and Reactivity Studies

The stability and reactivity of compounds derived from cyclopolic acid, including those related to this compound, have been studied using semi-empirical methods. These studies help in understanding the compound's behavior in various chemical environments, which is crucial for its application in synthetic chemistry (A. Arsyad et al., 2021).

Bioactive Compounds from Marine Fungi

Research on marine-derived fungi has led to the isolation of bioactive phenyl ether derivatives, including compounds structurally related to this compound. These compounds exhibit significant antioxidant activities, underscoring their potential in developing new antioxidant agents (Lan-lan Xu et al., 2017).

Novel Derivatives Synthesis

The synthesis of new derivatives such as 2,6-diisobornyl-4-methylphenol derivatives, which involve this compound or its structural analogs, has been explored. These compounds are of interest due to their potential applications in organic synthesis and material science (E. V. Buravlev et al., 2012).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

3-formyl-4-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-2-6(9(12)13)3-7(4-10)8(5)11/h2-4,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLRACWELYCDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

775336-58-8 | |

| Record name | 3-formyl-4-hydroxy-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2779806.png)

![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B2779807.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea](/img/structure/B2779811.png)

![[4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2779814.png)

![methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2779818.png)

![4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779824.png)

![3,6-dichloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2779828.png)